5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
“5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with an appropriate precursor, the thiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be constructed using condensation reactions between suitable carbonyl compounds and nitrogen sources.
Chlorination and Sulfonylation:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiadiazole ring.
Reduction: Reduction reactions could target the nitro or carbonyl groups in the molecule.
Substitution: The chlorine atom in the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could result in various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Pharmaceutical Development: Investigated for its potential as a drug candidate for treating various diseases.
Industry
Agricultural Chemicals: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of “5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiadiazole and sulfonyl groups suggests potential interactions with sulfur and oxygen-containing active sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
- 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
Uniqueness
The unique combination of the ethyl group on the thiadiazole ring and the propylsulfonyl group on the pyrimidine ring distinguishes “5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide” from similar compounds. This structural uniqueness may confer distinct biological activities and applications.
Properties
Molecular Formula |
C12H14ClN5O3S2 |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H14ClN5O3S2/c1-3-5-23(20,21)12-14-6-7(13)9(15-12)10(19)16-11-18-17-8(4-2)22-11/h6H,3-5H2,1-2H3,(H,16,18,19) |
InChI Key |
WHRCHYACBFTRAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)CC)Cl |
Origin of Product |
United States |
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